1-(Trimethylsilyl)piperidine

Description

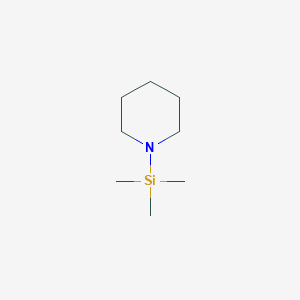

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(piperidin-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NSi/c1-10(2,3)9-7-5-4-6-8-9/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLADIVUISABQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063175 | |

| Record name | Piperidine, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3768-56-7 | |

| Record name | 1-(Trimethylsilyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trimethylsilyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Trimethylsilyl)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SKK75P8S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Trimethylsilyl)piperidine (CAS Number: 3768-56-7)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of 1-(trimethylsilyl)piperidine, a versatile reagent in modern organic synthesis. From its fundamental chemical properties to its practical applications, this document is designed to equip researchers with the knowledge to effectively and safely utilize this compound in their work. We will delve into its synthesis, characterization, and key applications, supported by detailed experimental protocols and mechanistic insights.

Introduction to this compound: A Versatile Synthetic Tool

This compound, also known by its IUPAC name trimethyl(piperidin-1-yl)silane, is an organosilicon compound featuring a trimethylsilyl group attached to the nitrogen atom of a piperidine ring.[1][2] This structural arrangement confers upon it a unique combination of properties that make it a valuable reagent in a variety of chemical transformations.

Primarily, it functions as a potent silylating agent, offering a convenient method for the protection of protic functional groups such as alcohols and amines. The introduction of the bulky trimethylsilyl (TMS) group can temporarily mask the reactivity of these groups, allowing for selective transformations at other sites within a molecule.[3] This protective strategy is a cornerstone of multi-step organic synthesis, particularly in the complex assembly of pharmaceutical intermediates and natural products.[3][4]

Beyond its role as a protecting group transfer agent, this compound also exhibits utility as a non-nucleophilic base and as a precursor in the synthesis of other valuable organosilicon compounds.[5] The inherent reactivity of the silicon-nitrogen bond, which is susceptible to hydrolysis, allows for the facile deprotection of the silylated functional group, regenerating the original alcohol or amine under mild conditions.[3]

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3768-56-7 | [1][2] |

| Molecular Formula | C₈H₁₉NSi | [1][2] |

| Molecular Weight | 157.33 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.85 g/cm³ | [3] |

| Boiling Point | 193 °C at 760 mmHg | [3] |

| Flash Point | 70.5 °C | |

| Refractive Index | 1.45 |

Synthesis and Handling of this compound

The synthesis of this compound is most commonly achieved through the reaction of piperidine with a suitable trimethylsilylating agent. The choice of reagent and reaction conditions can be tailored to optimize yield and purity.

Synthesis via Trimethylsilyl Chloride

A widely employed and straightforward method involves the reaction of piperidine with trimethylsilyl chloride (TMSCl) in the presence of a tertiary amine base, such as triethylamine (Et₃N). The base serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the piperidine starting material and driving the reaction to completion.

Reaction Scheme:

References

An In-Depth Technical Guide to Trimethyl(piperidin-1-yl)silane: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of trimethyl(piperidin-1-yl)silane (CAS No. 3768-56-7), a versatile organosilicon reagent. We will explore its fundamental physicochemical properties, detail its synthesis and core reactivity, and provide field-proven insights into its primary applications as a silylating agent for functional group protection and analytical derivatization. This document is intended for researchers, chemists, and drug development professionals who utilize organosilane chemistry to solve complex synthetic challenges and enhance analytical methodologies.

Introduction and Physicochemical Profile

Trimethyl(piperidin-1-yl)silane, also known as 1-(Trimethylsilyl)piperidine, is an N-silylated amine that serves as a valuable reagent in organic synthesis.[1] The core of its utility lies in the polarized silicon-nitrogen bond, which allows for the facile transfer of the trimethylsilyl (TMS) group to molecules possessing active hydrogen atoms (e.g., alcohols, amines, carboxylic acids). This process, known as silylation, temporarily masks the reactivity of these functional groups, enabling chemists to perform reactions elsewhere in the molecule without interference.[1]

The piperidine moiety confers a degree of basicity and specific reactivity to the molecule, distinguishing it from other common silylating agents. Its role is particularly significant in the synthesis of complex piperidine-containing pharmaceuticals, as this structural motif is found in numerous drug classes.[1]

Table 1: Physicochemical Properties of Trimethyl(piperidin-1-yl)silane

| Property | Value | Source |

| Molecular Formula | C₈H₁₉NSi | PubChem[2] |

| Molecular Weight | 157.33 g/mol | PubChem[2] |

| CAS Number | 3768-56-7 | PubChem[2] |

| Appearance | Transparent liquid | Benchchem[1] |

| Density | 0.85 g/cm³ | Benchchem[1], ECHEMI[3] |

| Boiling Point | 193 °C @ 760 mmHg | Benchchem[1] |

| Synonyms | This compound, N-Trimethylsilylpiperidine | PubChem[2] |

Synthesis and Reaction Mechanism

The synthesis of trimethyl(piperidin-1-yl)silane is straightforward and relies on fundamental principles of nucleophilic substitution at a silicon center.

Synthetic Pathway

One of the most common and direct methods involves the reaction between piperidine and a trimethylsilyl halide, such as trimethylchlorosilane (TMSCl).[1] In this process, the nucleophilic nitrogen of the piperidine ring attacks the electrophilic silicon atom of TMSCl. This reaction requires a base to neutralize the hydrogen chloride (HCl) byproduct, often using an excess of piperidine itself or a non-nucleophilic tertiary amine like triethylamine (Et₃N).

An alternative, highly efficient "atom-economical" approach is the solvent-free reaction of piperidine with hexamethyldisilazane (HMDS), which produces ammonia as the sole, volatile byproduct, simplifying purification.[1]

Caption: General synthesis of trimethyl(piperidin-1-yl)silane.

General Synthetic Protocol

This protocol is a representative example based on established methods for N-silylamine synthesis.

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous piperidine (1.0 eq.) and triethylamine (1.1 eq.) to a suitable anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add trimethylchlorosilane (1.05 eq.) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Workup: Filter the reaction mixture to remove the salt precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by distillation under reduced pressure to yield pure trimethyl(piperidin-1-yl)silane.

Core Application: Silylating Agent for Functional Group Protection

The primary application of trimethyl(piperidin-1-yl)silane is as a silylating agent, specifically for the protection of alcohols. The trimethylsilyl (TMS) ether protecting group is advantageous due to its ease of installation, general stability to non-acidic reagents (e.g., organometallics, hydrides, oxidants), and facile removal under mild conditions.[4]

Mechanism of Silylation

The silylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the silylating agent. The piperidine moiety acts as a leaving group. The reaction is typically driven by the formation of a stable byproduct.

Caption: Mechanism for alcohol protection using TMS-Piperidine.

Field-Proven Protocol: Protection of a Primary Alcohol

This self-validating protocol describes a general procedure for protecting a primary alcohol. Optimization of reaction time and temperature may be necessary for specific substrates.

-

Setup: Dissolve the primary alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) in a flask under an inert atmosphere.

-

Reagent Addition: Add trimethyl(piperidin-1-yl)silane (1.2 eq.) to the solution via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the polar alcohol starting material and the appearance of the less polar silyl ether product. The reaction is often complete within 1-3 hours.

-

Quenching & Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude TMS ether is often of sufficient purity for subsequent steps. If necessary, it can be purified via flash column chromatography on silica gel.

-

Deprotection: The TMS group can be readily cleaved to regenerate the alcohol using a fluoride source (e.g., tetrabutylammonium fluoride, TBAF, in THF) or mild acidic conditions (e.g., acetic acid in THF/water).[5][6]

Application in Analytical Chemistry: GC-MS Derivatization

In analytical chemistry, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), many compounds containing polar functional groups (-OH, -NH, -COOH) are non-volatile and thermally labile.[2] Derivatization via silylation replaces the active hydrogens with a non-polar TMS group, increasing the compound's volatility and thermal stability, making it amenable to GC analysis.[2][7]

The resulting TMS derivatives often yield characteristic and interpretable mass spectra, aiding in structural elucidation.

Experimental Workflow for GC-MS Derivatization

Caption: Standard workflow for sample derivatization prior to GC-MS.

General Protocol for Derivatization

This protocol is based on standard silylation procedures for GC-MS and should be optimized for the specific analyte(s) of interest.[6]

-

Sample Preparation: Place the dried analyte (approx. 0.1-1.0 mg) into a 2 mL GC vial. It is critical that the sample is anhydrous, as moisture will consume the silylating reagent.[2]

-

Reagent Addition: Add 100 µL of an anhydrous solvent (pyridine is often used as it can act as an HCl scavenger if trace hydrolysis occurs).[8] Then, add 100 µL of trimethyl(piperidin-1-yl)silane.

-

Reaction: Tightly cap the vial and heat at 60-80 °C for 30-60 minutes. The optimal time and temperature depend on the steric hindrance and reactivity of the functional groups being derivatized.

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Safety, Handling, and Storage

-

Primary Hazards:

-

Flammability: Organosilanes are often flammable liquids and vapors. Keep away from heat, sparks, and open flames.[5] Grounding of containers during transfer is essential to prevent static discharge.[10]

-

Moisture Sensitivity: The Si-N bond is susceptible to hydrolysis. The compound will react with water, potentially releasing piperidine and trimethylsilanol. It should be handled under an inert atmosphere and stored in a tightly sealed container.[9]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation upon inhalation.[5]

-

-

Handling:

-

Storage:

-

Store in a cool, dry, well-ventilated place away from ignition sources and incompatible materials (e.g., water, strong acids, oxidizing agents).[9]

-

Store under an inert gas (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

-

Conclusion

Trimethyl(piperidin-1-yl)silane is a valuable and reactive N-silylamine with established utility in organic synthesis and analytical chemistry. Its primary function as a TMS donor allows for the effective protection of alcohols and the derivatization of polar analytes for GC-MS analysis. By understanding its synthesis, reactivity, and proper handling procedures as outlined in this guide, researchers can confidently and safely integrate this versatile reagent into their workflows to achieve their scientific objectives.

References

- 1. This compound|CAS 3768-56-7 [benchchem.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. echemi.com [echemi.com]

- 4. (Pentamethylcyclopentadien-1-yl)trimethylsilane(87778-95-8) 1H NMR spectrum [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Silylation Reagents - Regis Technologies [registech.com]

- 8. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wimna.com [wimna.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-(Trimethylsilyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of 1-(Trimethylsilyl)piperidine

This compound, also known by its IUPAC name trimethyl(piperidin-1-yl)silane, is a specialized organosilicon compound with the chemical formula C₈H₁₉NSi.[1] As an N-silylated amine, it serves as a crucial reagent and versatile synthetic building block in modern organic chemistry. Its primary value lies in its function as a protecting group for the secondary amine of the piperidine ring, a structural motif frequently found in pharmaceuticals and natural alkaloids.[1][2] The trimethylsilyl (TMS) group effectively shields the nitrogen's reactivity, allowing for chemical transformations at other sites of a complex molecule.

The lability of the silicon-nitrogen bond, which is readily cleaved by hydrolysis, makes the TMS group an ideal temporary shield.[1] This dual nature—stability under certain conditions and ease of removal when needed—positions this compound as an invaluable tool in medicinal chemistry and the multi-step synthesis of novel bioactive compounds.[1][3] This guide provides a detailed examination of its core physical, spectroscopic, and chemical properties, offering a foundational understanding for its practical application in a laboratory setting.

Physicochemical Properties

This compound is a transparent, colorless liquid at room temperature.[1] Its key physical and chemical characteristics are summarized below, providing essential data for experimental design, purification, and handling.

| Property | Value | Source(s) |

| CAS Number | 3768-56-7 | [4][5] |

| Molecular Formula | C₈H₁₉NSi | [1][4] |

| Molecular Weight | 157.33 g/mol | [1][4][5] |

| Appearance | Transparent Liquid | [1] |

| Density | 0.85 g/cm³ | [1][6] |

| Boiling Point | 193 °C at 760 mmHg 160 °C at 760 Torr 67 °C at 28 Torr | [1][5][6] |

| Refractive Index | n20/D 1.45 | [6] |

| Flash Point | 70.5 °C | [6] |

| Hydrogen Bond Acceptor Count | 1 | [4][6] |

| Rotatable Bond Count | 1 | [4][6] |

Spectroscopic and Analytical Characterization

Verification of the identity and purity of this compound is paramount. The following spectroscopic methods are standard for its characterization.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this volatile compound.[1] The mass spectrum provides a definitive fingerprint for identification.

-

Molecular Ion (M⁺): The exact mass is 157.1287 Da.[4]

-

Key Fragmentation Peaks (m/z): Common fragments observed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. For a solution in a standard solvent like CDCl₃ with TMS as a reference:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals:

-

A sharp singlet at approximately 0.1 ppm integrating to 9 protons, corresponding to the three equivalent methyl groups of the trimethylsilyl moiety.

-

A multiplet around 2.8-3.0 ppm integrating to 4 protons, representing the two methylene groups alpha (α) to the nitrogen atom in the piperidine ring.

-

A multiplet around 1.4-1.6 ppm integrating to 6 protons, representing the methylene groups at the beta (β) and gamma (γ) positions of the piperidine ring.

-

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the TMS group and the three chemically distinct carbon atoms of the piperidine ring.

-

²⁹Si NMR: A single resonance is expected, confirming the presence of the silicon atom. For the related compound 1,4-bis(trimethylsilyl)piperazine, this signal appears at 5.18 ppm.[8]

Synthesis, Reactivity, and Stability

A foundational understanding of the synthesis and reactivity of this compound is essential for appreciating the context of its physical properties and for its effective use.

Common Synthetic Routes

The most direct and common method for synthesizing this compound is the nucleophilic substitution reaction between piperidine and a silylating agent.

Protocol: Synthesis via Trimethylchlorosilane (TMCS)

-

Reaction Setup: To a solution of piperidine in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane), add a stoichiometric equivalent of a tertiary amine base (e.g., triethylamine).

-

Addition of Silylating Agent: Slowly add one equivalent of trimethylchlorosilane (TMCS) to the solution, typically at 0 °C to control the exothermic reaction.

-

Reaction and Workup: Allow the mixture to warm to room temperature and stir until the reaction is complete. The triethylamine acts as a scavenger for the hydrochloric acid byproduct, forming triethylammonium chloride, which precipitates.[1]

-

Purification: The precipitate is removed by filtration. The filtrate, containing the desired product, is then concentrated under reduced pressure, and the resulting crude liquid is purified by fractional distillation to yield pure this compound.[8]

Other powerful silylating agents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used, sometimes under solvent-free conditions for a more atom-economical approach.[1]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Stability

-

The Si-N Bond: The silicon-nitrogen bond is the molecule's reactive center. It is a polar covalent bond that is susceptible to cleavage by protic reagents.

-

Hydrolysis: The compound readily hydrolyzes in the presence of water to regenerate piperidine and form trimethylsilanol, which often dimerizes to hexamethyldisiloxane. This property is fundamental to its role as a protecting group.[1]

-

Thermal Stability: this compound exhibits good thermal stability, allowing it to be purified by distillation and analyzed by GC without significant decomposition.[8]

-

Role as a Silylating Agent: While primarily used to protect piperidine, it can also act as a silylating agent itself, transferring the TMS group to other nucleophiles like alcohols or carboxylic acids.[1]

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. It should be treated as a flammable and potentially corrosive substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][11]

-

Fire Safety: The compound is flammable.[6] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[9][10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be stored away from incompatible materials such as strong oxidizing agents and sources of moisture.[9][11]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste. Prevent entry into drains or waterways.[11]

References

- 1. This compound|CAS 3768-56-7 [benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. ijfmr.com [ijfmr.com]

- 4. Piperidine, 1-(trimethylsilyl)- | C8H19NSi | CID 77382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. echemi.com [echemi.com]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Boiling Point of 1-(Trimethylsilyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(Trimethylsilyl)piperidine in Modern Synthesis

This compound, also known as trimethyl(piperidin-1-yl)silane, is a versatile organosilicon compound with the molecular formula C₈H₁₉NSi.[1][2] This clear liquid reagent has carved a niche in organic synthesis, primarily as a robust protecting group for amines and a valuable synthetic building block.[1] The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, making its derivatives, including this compound, of significant interest in medicinal chemistry and drug discovery.[1] The strategic introduction and removal of the trimethylsilyl (TMS) group allow for the selective modification of complex molecules, a critical aspect of multi-step synthetic campaigns.[1] A thorough understanding of its physical properties, most notably its boiling point, is paramount for its purification, handling, and application in various chemical transformations.

Physicochemical Properties of this compound

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉NSi | [1][2] |

| Molecular Weight | 157.33 g/mol | [1][2] |

| Appearance | Transparent liquid | [1] |

| Density | 0.85 g/cm³ | [1][3] |

| Boiling Point | 193°C at 760 mmHg | [1] |

| 160°C at 760 Torr | [4] | |

| 67°C at 28 Torr | [3] | |

| CAS Number | 3768-56-7 | [1][2][3][4][5] |

The Boiling Point of this compound: A Critical Parameter

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This physical constant is a crucial indicator of a compound's purity and is essential for purification techniques such as distillation. The boiling point of this compound is significantly influenced by ambient pressure, a common consideration in organic chemistry labs where vacuum distillation is frequently employed to purify thermally sensitive compounds or those with high boiling points.

Pressure-Temperature Relationship

The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. For practical laboratory applications, a pressure-temperature nomograph can be a valuable tool for estimating the boiling point of a substance at a reduced pressure when its boiling point at atmospheric pressure is known.[6][7][8][9]

Below is a table of reported boiling points for this compound at various pressures:

| Temperature (°C) | Pressure (mmHg/Torr) | Source |

| 193 | 760 mmHg | [1] |

| 160 | 760 Torr | [4] |

| 67 | 28 Torr | [3] |

The variation in reported boiling points at atmospheric pressure (760 mmHg/Torr) may be attributed to experimental differences or the purity of the samples tested.

Experimental Determination of the Boiling Point of this compound

For the precise determination of the boiling point of this compound, particularly when only a small sample is available, a micro-boiling point determination method is highly recommended.[10][11][12]

Micro-Boiling Point Determination Protocol

This protocol outlines a standard procedure for determining the boiling point of a liquid using a capillary tube method.

Materials:

-

This compound sample

-

Melting point apparatus with a heating block and thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube or melting point tube

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is introduced into the small test tube or melting point tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample-containing tube with the open end submerged in the liquid.

-

Apparatus Setup: The assembly is placed in the heating block of the melting point apparatus, ensuring the thermometer bulb is level with the sample.

-

Heating: The sample is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Boiling Point Identification: As the liquid approaches its boiling point, the rate of bubbling will increase significantly. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Confirmation: The temperature is recorded. To confirm, the heating can be stopped, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is also noted. This temperature should be very close to the boiling point.

Diagram of Micro-Boiling Point Determination Workflow

References

- 1. This compound|CAS 3768-56-7 [benchchem.com]

- 2. Piperidine, 1-(trimethylsilyl)- | C8H19NSi | CID 77382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound 96% | CAS: 3768-56-7 | AChemBlock [achemblock.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organica1.org [organica1.org]

- 8. m.youtube.com [m.youtube.com]

- 9. St Andrews - Chemistry Teaching Laboratories [chemistry.st-andrews.ac.uk]

- 10. ivypanda.com [ivypanda.com]

- 11. chymist.com [chymist.com]

- 12. uomus.edu.iq [uomus.edu.iq]

A Senior Application Scientist's Guide to 1-(Trimethylsilyl)piperidine (C8H19NSi): Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth exploration of 1-(Trimethylsilyl)piperidine, a versatile organosilicon compound with the molecular formula C8H19NSi. We will delve into its fundamental physicochemical properties, spectroscopic signatures, and robust synthesis methodologies. The core of this document focuses on its dual reactivity as a potent silylating agent for the protection of functional groups and as a sterically hindered, non-nucleophilic base. Mechanistic insights, field-proven experimental protocols, and critical safety considerations are detailed to equip researchers, chemists, and drug development professionals with the practical knowledge required for its effective application in complex organic synthesis.

Introduction and Strategic Importance

This compound, also known as trimethyl(piperidin-1-yl)silane, is an N-silylated amine that serves as a valuable reagent in modern organic chemistry.[1] Its structure integrates a sterically demanding trimethylsilyl (TMS) group with the piperidine heterocycle, a scaffold of immense significance in medicinal chemistry. The piperidine ring is a privileged structure, found in numerous natural alkaloids and over twenty classes of pharmaceutical drugs.[1][2]

The strategic utility of this compound stems from the unique properties of the silicon-nitrogen (Si-N) bond. This bond is sufficiently stable to allow for isolation and handling under anhydrous conditions, yet it is labile enough to be cleaved selectively, making the TMS group an excellent protecting group for the piperidine nitrogen.[1] Furthermore, the steric bulk of the TMS group effectively shields the nitrogen atom, modulating its nucleophilicity and allowing it to function as a non-nucleophilic base in sensitive transformations. This guide will elucidate the chemistry that makes this reagent an indispensable tool for synthetic chemists.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its successful application and for the characterization of reaction outcomes.

Physical and Chemical Properties

This compound is a transparent liquid under standard conditions.[1] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3768-56-7 | [1][3][4] |

| Molecular Formula | C8H19NSi | [1][3] |

| Molecular Weight | 157.33 g/mol | [1][3][5] |

| IUPAC Name | trimethyl(piperidin-1-yl)silane | [3] |

| Density | 0.85 g/cm³ | [1][5] |

| Boiling Point | 193°C at 760 mmHg | [1] |

| 67°C at 28 Torr | [5] | |

| Refractive Index | 1.45 | [5] |

Spectroscopic Data

The structural identity of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) is observed at m/z = 157. The spectrum is typically characterized by a prominent peak at m/z = 142, corresponding to the loss of a methyl group ([M-15]+).[3] The base peak is often observed at m/z = 73, representing the stable trimethylsilyl cation, [Si(CH3)3]+.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a sharp singlet at approximately 0.1 ppm, integrating to 9 protons, which is characteristic of the nine equivalent protons of the trimethylsilyl group. The piperidine ring protons will appear as multiplets in the aliphatic region, typically between 1.4-1.6 ppm (6H) and 2.7-2.9 ppm (4H).

-

¹³C NMR: The carbon atoms of the TMS group will produce a signal near 0 ppm. The piperidine carbons will appear at distinct chemical shifts, with the carbons adjacent to the nitrogen (C2/C6) being the most deshielded.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations below 3000 cm⁻¹. A key diagnostic feature is the strong Si-N stretching vibration, typically observed in the 900-950 cm⁻¹ region.

Synthesis of this compound

The synthesis of this reagent is straightforward and can be accomplished via several reliable methods. The most common approach involves the direct silylation of piperidine.

Synthesis via Trimethylchlorosilane (TMCS)

This is a classic and highly efficient method that relies on the reaction between piperidine and trimethylchlorosilane. A crucial aspect of this protocol is the inclusion of a tertiary amine base, such as triethylamine, to act as a scavenger for the hydrogen chloride (HCl) byproduct.[1] Without this base, the generated HCl would protonate the starting piperidine or the product, forming a hydrochloride salt and halting the reaction.[1]

Caption: Synthesis of this compound using TMCS.

Detailed Experimental Protocol:

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidine (1.0 eq) and anhydrous triethylamine (1.1 eq) dissolved in an anhydrous solvent such as diethyl ether or dichloromethane.

-

Causality: The entire apparatus must be rigorously dried and maintained under an inert atmosphere (N₂ or Ar) because both TMCS and the final product are highly sensitive to moisture.[1]

-

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

-

-

Reagent Addition: Add trimethylchlorosilane (1.05 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.

-

Causality: Slow, dropwise addition prevents a rapid temperature increase. Upon addition, a white precipitate of triethylammonium chloride will form.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification:

-

Filter the reaction mixture under nitrogen to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of anhydrous solvent.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.

-

Alternative Synthesis: Solvent-Free Conditions

An environmentally conscious alternative involves the reaction of piperidine with hexamethyldisilazane (HMDS).[1] This method can often be performed without a solvent, and the only byproduct is ammonia gas, which simplifies purification. The reaction typically requires heating to proceed at a reasonable rate.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is defined by its dual-role reactivity.

Role as a Silylating Agent

The primary application of this reagent is as a silylating agent, used to introduce a TMS protecting group onto protic functional groups like alcohols, phenols, and primary or secondary amines.[1] This protection strategy is fundamental in multi-step synthesis, preventing unwanted side reactions of these functional groups. Silylation also increases the volatility of compounds, which can be advantageous for analysis by gas chromatography.[6]

Mechanism: The silylation of an alcohol involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of this compound. This forms a pentacoordinate silicon intermediate, which then collapses, transferring the TMS group to the oxygen and releasing piperidine as a byproduct.

Caption: Workflow for silylation of an alcohol.

Protocol: Silylation of a Primary Alcohol

-

Setup: In a dry flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂).

-

Reagent Addition: Add this compound (1.2 eq) to the solution via syringe.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC until the starting alcohol is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude silyl ether, which can be purified by column chromatography.

-

Trustworthiness: This protocol is self-validating. The completion can be easily tracked by TLC, and the formation of the product can be confirmed by NMR, observing the appearance of the characteristic TMS singlet around 0.1 ppm.

-

Role as a Non-Nucleophilic Base

A non-nucleophilic base is a sterically hindered base that can readily abstract a proton but is a poor nucleophile due to steric hindrance.[7] The bulky trimethylsilyl group on the nitrogen of this compound prevents the nitrogen from participating in nucleophilic substitution reactions, while still allowing it to function as a Brønsted base. This property is particularly useful in reactions where a strong base is needed, but competing nucleophilic attack must be avoided, such as in certain elimination or deprotonation reactions. The piperidine moiety itself can also participate in deprotonation reactions, acting as a base.[1]

Applications in Drug Discovery and Synthesis

The piperidine scaffold is a cornerstone in drug design.[1][2] Consequently, methods to protect and manipulate this heterocycle are of high value.

-

Protecting Group Chemistry: In the multi-step synthesis of complex pharmaceutical targets containing a piperidine ring, the secondary amine is often protected as its N-TMS derivative using reagents like this compound.[1] This masks the nucleophilicity and basicity of the nitrogen, allowing other parts of the molecule to be modified. The TMS group can be easily removed under mild hydrolytic conditions.

-

Precursor for Other Reagents: this compound has been utilized in the synthesis of novel hydroborating agents, expanding its utility beyond protection chemistry.[5]

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound requires careful handling.

-

Hazards: The compound is flammable and can cause severe skin burns and eye damage. It is crucial to avoid contact with skin and eyes and to prevent the formation of aerosols.

-

Handling: Always handle this reagent in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.

-

Moisture Sensitivity: The Si-N bond is susceptible to hydrolysis.[1] All glassware must be flame- or oven-dried, and reactions should be conducted under an inert atmosphere of nitrogen or argon using anhydrous solvents.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, or open flames.[8] It should be stored separately from incompatible materials, particularly water and strong oxidizing agents.

Conclusion

This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. Its value is derived from the tunable reactivity of the Si-N bond and the steric influence of the trimethylsilyl group. By serving as both a reliable silylating agent for protecting groups and a non-nucleophilic base, it provides elegant solutions to common challenges in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical and medicinal chemistry. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective implementation.

References

- 1. This compound|CAS 3768-56-7 [benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine, 1-(trimethylsilyl)- | C8H19NSi | CID 77382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. Trimethylsilyl Piperidine-1-carboxylate|C9H19NO2Si [benchchem.com]

- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(Trimethylsilyl)piperidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Role of Silylation in Piperidine Chemistry

The piperidine moiety is a cornerstone in contemporary medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence stems from its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures. However, the reactivity of the secondary amine within the piperidine ring often necessitates a strategic approach to its manipulation during multi-step syntheses. This guide provides an in-depth technical exploration of 1-(Trimethylsilyl)piperidine, a pivotal reagent that addresses this challenge.

Through the temporary introduction of a trimethylsilyl (TMS) group, the piperidine nitrogen is effectively shielded, allowing for selective transformations at other positions of a molecule.[1] The labile nature of the silicon-nitrogen bond ensures that the parent piperidine can be readily regenerated under mild conditions, making N-silylation an indispensable tool in the synthetic chemist's arsenal.[1] This guide will delve into the synonyms, chemical properties, synthesis, and applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Nomenclature and Identification: A Comprehensive List of Synonyms

Clarity in chemical communication is paramount. This compound is known by several names in the literature and commercial catalogs. Understanding these synonyms is crucial for efficient literature searches and procurement.

-

Systematic Name: this compound[4]

-

IUPAC Name: trimethyl(piperidin-1-yl)silane[4]

-

CAS Registry Number: 3768-56-7[4]

-

Common Synonyms:

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉NSi | [1] |

| Molecular Weight | 157.33 g/mol | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 193 °C at 760 mmHg | [1] |

| Density | 0.85 g/cm³ | [1] |

| Refractive Index | 1.45 | [5] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by a prominent singlet in the upfield region corresponding to the nine equivalent protons of the trimethylsilyl group. The piperidine ring protons typically appear as multiplets further downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the methyl carbons of the TMS group and distinct signals for the carbons of the piperidine ring. The chemical shifts of the piperidine carbons will be influenced by the electron-donating nature of the silyl group.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound is distinguished by the absence of the N-H stretching vibration that would be present in the parent piperidine. Key absorptions will include C-H stretching and bending frequencies for the alkyl groups and Si-C vibrational modes.

MS (Mass Spectrometry): The mass spectrum of this compound typically shows the molecular ion peak (M⁺) at m/z 157. A characteristic and often base peak is observed at m/z 73, corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. Another significant fragment is commonly seen at m/z 142, representing the loss of a methyl group ([M-15]⁺).[4]

Synthesis of this compound: Key Methodologies and Protocols

The preparation of this compound can be achieved through several reliable methods. The choice of method often depends on the desired scale, cost-effectiveness, and the available starting materials and equipment.

Method 1: Direct Silylation with Trimethylchlorosilane (TMCS)

This is a common and straightforward method that involves the reaction of piperidine with trimethylchlorosilane. The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the silicon atom of TMCS.[6] A key consideration is the formation of hydrogen chloride (HCl) as a byproduct, which can protonate the starting piperidine, rendering it non-nucleophilic. Therefore, a base is typically added to scavenge the HCl.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add piperidine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Addition of Base: Add an appropriate base (e.g., triethylamine, 1.1 equivalents) to the reaction mixture and stir.

-

Addition of TMCS: Cool the mixture to 0 °C using an ice bath. Add trimethylchlorosilane (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Caption: Synthesis of this compound using TMCS.

Method 2: Solvent-Free Synthesis with Hexamethyldisilazane (HMDS)

For a more atom-economical and environmentally friendly approach, a solvent-free synthesis using hexamethyldisilazane (HMDS) is an excellent option.[6] HMDS is a cost-effective and stable silylating agent, and the only byproduct of the reaction is ammonia, which is easily removed.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (1.0 equivalent) and hexamethyldisilazane (0.6 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction can be slow without a catalyst. For acceleration, a catalytic amount of a Lewis acid (e.g., iodine) or a protic acid can be added.[7]

-

Monitoring: Monitor the progress of the reaction by GC analysis of aliquots.

-

Purification: Upon completion, the reaction mixture can be directly purified by fractional distillation to afford this compound. The ammonia byproduct will be removed during this process.

Caption: Solvent-free synthesis of this compound with HMDS.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a protected form of piperidine, enabling a wide range of synthetic transformations that would otherwise be complicated by the presence of a reactive N-H bond.

As a Protecting Group

The TMS group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, allowing for reactions to be carried out on other parts of a molecule. For instance, in the synthesis of complex molecules containing a piperidine ring, the nitrogen can be protected as the TMS derivative while other functional groups undergo reactions such as oxidation, reduction, or carbon-carbon bond formation.

Deprotection of the Trimethylsilyl Group

A significant advantage of the TMS protecting group is its facile removal under mild conditions. The Si-N bond is readily cleaved by hydrolysis.[1]

-

Reaction Setup: Dissolve the N-silylated piperidine derivative in a suitable protic solvent such as methanol or ethanol.

-

Cleavage: Add a mild acid catalyst, such as a few drops of acetic acid or a dilute aqueous solution of HCl. Alternatively, treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) is also highly effective.

-

Reaction: Stir the mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, neutralize the acid if used, and remove the solvent under reduced pressure. The resulting piperidine salt can be converted to the free base by treatment with a mild base and extraction.

Caption: Mechanism of acid-catalyzed deprotection.

Role in the Synthesis of Bioactive Molecules

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use.[20]

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]

-

Flammability: The compound is flammable. Keep away from heat, sparks, and open flames.[20]

-

Reactivity: Reacts with water and protic solvents. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[20]

-

Toxicity: May cause skin and eye irritation. Avoid inhalation of vapors.[20]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a versatile and indispensable reagent in modern organic synthesis and drug discovery. Its ability to serve as a readily introduced and removed protecting group for the piperidine nitrogen facilitates the synthesis of complex molecules with high efficiency and selectivity. The development of more sustainable synthetic methods, such as the solvent-free approach with HMDS, further enhances its appeal. As the demand for novel piperidine-containing pharmaceuticals continues to grow, the strategic application of this compound and related silylating agents will undoubtedly remain a key enabling technology in the field.

References

- 1. rsc.org [rsc.org]

- 2. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Piperidine, 1-(trimethylsilyl)- | C8H19NSi | CID 77382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound|CAS 3768-56-7 [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 9. WO2010064134A2 - Process of synthesis of paliperidone - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. WO2009074333A1 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 12. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 13. jocpr.com [jocpr.com]

- 14. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. chemicalbook.com [chemicalbook.com]

Role of 1-(Trimethylsilyl)piperidine as a synthetic building block.

An In-depth Technical Guide to 1-(Trimethylsilyl)piperidine: A Versatile Building Block in Modern Synthesis

Introduction: Beyond a Simple Silylated Amine

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount. Success in constructing complex molecular architectures, particularly in the realm of pharmaceutical development, often hinges on the judicious selection of reagents that offer a blend of reactivity, selectivity, and stability. This compound, also known as trimethyl(piperidin-1-yl)silane, emerges as a distinguished member of the organosilicon family, transcending its ostensible role as a simple protected amine.[1] With the molecular formula C₈H₁₉NSi, this compound is a transparent liquid that serves as a powerful synthetic tool.[1]

The core utility of this compound stems from the unique properties of its silicon-nitrogen (Si-N) bond. This bond's inherent polarity and susceptibility to cleavage under specific conditions allow the molecule to act as a potent silylating agent, a precursor for generating reactive intermediates, and a sterically hindered non-nucleophilic base.[1] Furthermore, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug classes and natural alkaloids.[1][2][3][4][5] This makes this compound an invaluable building block for the synthesis of novel bioactive molecules, allowing for the introduction or modification of the piperidine moiety within a synthetic sequence.[1] This guide, intended for researchers and drug development professionals, will explore the multifaceted roles of this compound, delving into the mechanistic rationale behind its applications and providing practical, field-proven insights into its use.

Physicochemical Properties: A Data-Driven Overview

A comprehensive understanding of a reagent's physical properties is fundamental to its effective application in the laboratory. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| CAS Number | 3768-56-7 | [6][7][8] |

| Molecular Formula | C₈H₁₉NSi | [1][6][7] |

| Molecular Weight | 157.33 g/mol | [1][6][7] |

| Appearance | Transparent liquid | [1] |

| Density | 0.85 g/cm³ | [1][6] |

| Boiling Point | 193°C (at 760 mmHg); 67°C (at 28 Torr) | [1][6] |

| Refractive Index | 1.45 | [6] |

| Flash Point | 70.5°C | [6] |

Core Application I: Silylation and Functional Group Protection

The most prominent role of this compound is as a silylating agent.[1] Silylation is a cornerstone of synthetic strategy, involving the introduction of a silyl group (in this case, trimethylsilyl or TMS) to protect a reactive functional group, such as an alcohol, amine, or carboxylic acid.[9][10] This protection prevents unwanted side reactions during subsequent synthetic steps.[9]

The Causality Behind Silylation

The efficacy of this compound as a TMS donor lies in the nature of the Si-N bond. The silicon atom is electrophilic, and the nitrogen atom is nucleophilic. The reaction proceeds via a nucleophilic substitution mechanism where the oxygen of an alcohol or nitrogen of an amine attacks the electrophilic silicon atom.[1][9] This displaces the piperidide anion, which then acts as a base to deprotonate the attacking species, forming piperidine as a neutral byproduct. The formation of the strong silicon-oxygen or silicon-nitrogen bond drives the reaction forward. The TMS group is valued for its relative stability under neutral and basic conditions and its clean removal under acidic or fluoride-mediated conditions.

Diagram: General Mechanism of Alcohol Silylation

Caption: Mechanism of alcohol protection using this compound.

Experimental Protocol: Silylation of Benzyl Alcohol

This protocol describes a representative procedure for the protection of a primary alcohol.

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.5 M).

-

Reagent Addition: Add this compound (1.2 eq.) to the solution dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, benzyl trimethylsilyl ether, can be purified by flash column chromatography on silica gel if necessary.

Core Application II: Synthesis of Silyl Enol Ethers

Silyl enol ethers are versatile nucleophilic intermediates essential for carbon-carbon bond formation, most notably in the Mukaiyama aldol reaction.[11][12] They represent a trapped, stable form of a ketone or aldehyde enolate.[10][11] While not the primary reagent for this transformation, this compound can function as a key component, typically as a sterically hindered base in conjunction with a silyl source like trimethylsilyl chloride (TMSCl).

The Causality Behind Silyl Enol Ether Formation

The formation of a silyl enol ether from an unsymmetrical ketone can be directed to yield either the kinetic or thermodynamic product.[11][12]

-

Kinetic Control: Achieved using a strong, sterically hindered base (like LDA) at low temperatures (-78°C). The base rapidly removes the most accessible proton, leading to the less substituted silyl enol ether.[11]

-

Thermodynamic Control: Favored under equilibrium conditions, often using a weaker base at higher temperatures. This allows for proton exchange, leading to the more stable, more substituted silyl enol ether.[11][13]

This compound, due to its basicity and steric bulk, can influence this selectivity, often favoring deprotonation at less hindered sites when used as a base.

Diagram: Kinetic vs. Thermodynamic Enolate Formation

Caption: Pathways for forming kinetic and thermodynamic silyl enol ethers.

Experimental Protocol: Synthesis of a Thermodynamic Silyl Enol Ether

This protocol outlines a general method for preparing the more substituted silyl enol ether.

-

Preparation: To a solution of an unsymmetrical ketone (1.0 eq.) in an anhydrous solvent such as acetonitrile (MeCN), add triethylamine (NEt₃) (1.2 eq.) and sodium iodide (NaI) (1.1 eq.) at 0°C.[14]

-

Reagent Addition: Add trimethylsilyl chloride (TMSCl) (1.0 eq.) dropwise to the stirring solution. Note: The in situ formation of the more reactive trimethylsilyl iodide facilitates the reaction.[14]

-

Reaction: Allow the mixture to stir for approximately 1-2 hours at 0°C, monitoring by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated salt (NaCl).[14] Transfer the filtrate to a separatory funnel.

-

Extraction: Extract the mixture with hexane. The silyl enol ether will selectively partition into the hexane layer, while polar impurities remain in the acetonitrile layer.[14]

-

Isolation: Dry the hexane layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether, which can be used directly or purified by distillation.

Core Application III: Facilitating Enamine Chemistry

Enamines are nitrogen analogs of enolates and are powerful nucleophiles for C-C bond formation, famously utilized in the Stork enamine synthesis.[15][16] They are formed from the reaction of a ketone or aldehyde with a secondary amine, such as piperidine.[15] While this compound is a protected form of piperidine, its parent amine is a classic reagent for this transformation. The silylated version can act as a sterically hindered base to facilitate the reaction or as a precursor that generates piperidine in situ upon hydrolysis.

The Causality of the Stork Enamine Reaction

The reaction proceeds in three key stages:

-

Enamine Formation: A ketone reacts with a secondary amine (e.g., piperidine) under dehydrating conditions to form the enamine. The lone pair on the nitrogen pushes electron density onto the alpha-carbon, making it nucleophilic.

-

Alkylation/Acylation: The nucleophilic enamine attacks an electrophile (e.g., an alkyl halide or an α,β-unsaturated carbonyl compound). This forms an iminium salt intermediate.

-

Hydrolysis: The iminium salt is readily hydrolyzed with aqueous acid to regenerate the carbonyl group, now functionalized at the alpha-position.[16]

The use of an enamine instead of an enolate offers advantages such as milder, neutral reaction conditions and a reduction in polyalkylation side products.[16]

Diagram: Stork Enamine Synthesis Workflow

Caption: The three-stage workflow of the Stork enamine alkylation reaction.

Handling and Safety Considerations

As with all reactive organosilicon compounds, proper handling of this compound is crucial for both experimental success and personal safety.

-

Moisture Sensitivity: The Si-N bond is susceptible to hydrolysis.[1] The compound must be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container to prevent degradation from atmospheric moisture. All reactions should be conducted using anhydrous solvents and flame- or oven-dried glassware.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[17] Wear appropriate PPE, including safety goggles conforming to EN 166(EU) or NIOSH (US) standards, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]

-

Incompatibility: Store away from strong oxidizing agents, acids, and sources of moisture.[17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Prevent release into the environment.[17]

Conclusion: An Indispensable Synthetic Tool

This compound is far more than a simple derivative; it is a versatile and powerful building block in the synthetic chemist's arsenal. Its utility as a robust silylating agent for the protection of key functional groups is well-established.[1] Furthermore, its role as a non-nucleophilic base and its connection to the formation of critical intermediates like silyl enol ethers and enamines underscore its broad applicability. The presence of the pharmaceutically significant piperidine ring enhances its value, providing a direct route for incorporating this important scaffold into complex drug candidates.[1][4] By understanding the fundamental principles of its reactivity and adhering to rigorous experimental techniques, researchers can fully leverage the capabilities of this compound to accelerate innovation in organic synthesis and drug discovery.

References

- 1. This compound|CAS 3768-56-7 [benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. echemi.com [echemi.com]

- 7. Piperidine, 1-(trimethylsilyl)- | C8H19NSi | CID 77382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 96% | CAS: 3768-56-7 | AChemBlock [achemblock.com]

- 9. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 10. Silylation - Wikipedia [en.wikipedia.org]

- 11. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Organosynthetic & Organometallic Chemistry: preparation of thermodynamic silyl enol ethers [tvv2008.blogspot.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. dnrcollege.org [dnrcollege.org]

- 17. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 1-(Trimethylsilyl)piperidine as an N-Silylated Amine: A Senior Application Scientist's Perspective

<_- an="" in-depth="" technical="" guide="" to="" 1-trimethylsilylpiperidine="" as="" an="" n-silylated="" amine="" senior="" application="" scientist's="" perspective.md="">

Abstract

This technical guide provides a comprehensive overview of 1-(Trimethylsilyl)piperidine, a versatile N-silylated amine utilized extensively in organic synthesis and drug development. We will delve into its core chemical properties, synthesis, and reactivity, with a focus on its practical applications as a silylating agent, a sterically hindered base, and a synthetic building block. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this reagent in their work. We will explore the causality behind its utility in various experimental contexts, supported by established protocols and authoritative references.

Introduction: The Significance of this compound in Modern Synthesis

This compound, also known as trimethyl(piperidin-1-yl)silane, is an organosilicon compound featuring a trimethylsilyl (TMS) group covalently bonded to the nitrogen atom of a piperidine ring.[1][2] This seemingly simple modification imbues the molecule with a unique combination of reactivity and stability, making it a valuable tool in the synthetic chemist's arsenal. The piperidine moiety itself is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, rendering reagents that facilitate its manipulation and incorporation of paramount importance in medicinal chemistry.[1][3]

The core value of this compound lies in its dual nature. The Si-N bond is susceptible to cleavage, allowing the TMS group to be transferred to other nucleophiles, thus functioning as a potent silylating agent.[1] Conversely, the piperidine ring, with its sterically encumbered nitrogen atom, can act as a non-nucleophilic base in certain contexts.[1] This guide will dissect these functionalities, providing a granular understanding of when and why to employ this versatile reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application and safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H19NSi | [1][2] |

| Molecular Weight | 157.33 g/mol | [1][2] |

| Appearance | Transparent liquid | [1] |

| Density | 0.85 g/cm³ | [1][4] |

| Boiling Point | 193°C at 760 mmHg; 67°C at 28 Torr | [1][4] |

| Refractive Index | 1.45 | [4] |

| InChIKey | WLADIVUISABQHN-UHFFFAOYSA-N | [2][5] |

| CAS Number | 3768-56-7 | [1][2] |

Spectroscopic Data:

Computational and spectroscopic studies, particularly using methods like Density Functional Theory (DFT), provide valuable insights into the molecule's structure and electronic properties.[1] Mass spectrometry data is also crucial for its identification.

Table 2: Key Mass Spectrometry (GC-MS) Fragments

| m/z | Interpretation | Reference(s) |

| 157 | Molecular Ion [M]+ | [2] |

| 142 | [M-CH3]+ | [2] |

| 73 | [Si(CH3)3]+ | [2] |

Synthesis and Purification of this compound

The synthesis of this compound is most commonly and efficiently achieved through the direct silylation of piperidine.

Primary Synthetic Route: Reaction with Trimethylsilyl Halides

The reaction of piperidine with a trimethylsilyl halide, most notably trimethylchlorosilane (TMCS), is a straightforward and widely used method.[1] The nucleophilic nitrogen of piperidine attacks the electrophilic silicon atom of TMCS, leading to the formation of the Si-N bond and the displacement of the chloride ion.[1]

A critical consideration in this synthesis is the generation of hydrogen chloride (HCl) as a byproduct.[1] The HCl can protonate the starting piperidine or the product, rendering them unreactive. To circumvent this, a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, is typically added to scavenge the HCl.[1]

Caption: Synthesis of this compound from piperidine and TMCS.

Alternative Synthetic Approach: Silylation with BSTFA

For applications requiring higher purity or when dealing with sensitive substrates, more potent silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.[1] This method offers the advantage of producing neutral byproducts, simplifying the workup procedure. The reaction involves the transfer of a TMS group from BSTFA to the piperidine nitrogen.[1]

Experimental Protocol: Synthesis via TMCS

Materials:

-

Piperidine

-

Trimethylchlorosilane (TMCS)

-

Triethylamine (TEA)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve piperidine and triethylamine in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trimethylchlorosilane dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the precipitate with anhydrous diethyl ether.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Distill the crude product under reduced pressure to obtain pure this compound.

Reactivity and Applications in Organic Synthesis

The utility of this compound stems from its versatile reactivity, primarily as a silylating agent and a non-nucleophilic base.

Role as a Silylating Agent: Protection of Functional Groups

Silylation is a cornerstone of modern organic synthesis, enabling the temporary protection of various functional groups, including alcohols, amines, and carboxylic acids.[1] This protection strategy prevents unwanted side reactions during subsequent synthetic transformations. This compound is a highly effective reagent for the silylation of hydroxyl groups in alcohols and phenols to form trimethylsilyl ethers.[1] It can also be used to silylate primary and secondary amines.[1]

The general mechanism involves the nucleophilic attack of the heteroatom (e.g., oxygen in an alcohol) on the silicon atom of this compound, with the piperidine moiety acting as a leaving group.

Caption: General mechanism for the silylation of an alcohol.

Application as a Non-Nucleophilic Base

In certain reactions, the piperidine component of this compound can function as a base.[1] Due to the steric hindrance imposed by the bulky trimethylsilyl group, the nitrogen atom's nucleophilicity is significantly diminished, making it a useful non-nucleophilic base. Such bases are sought after when proton abstraction is desired without concomitant nucleophilic attack on an electrophilic center in the substrate.[6]

While not as strong as other common non-nucleophilic bases like lithium diisopropylamide (LDA), it can be employed in reactions where a milder, sterically hindered base is required.[6]